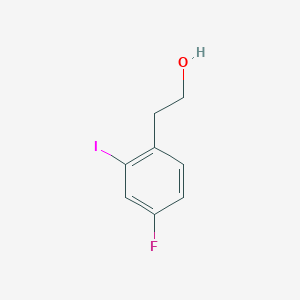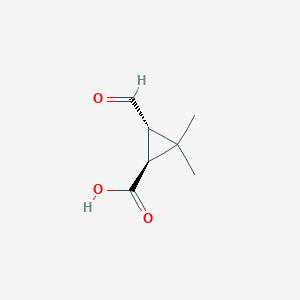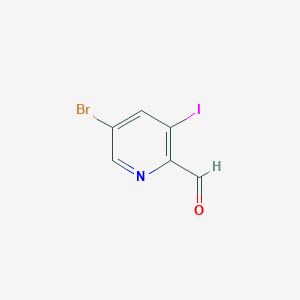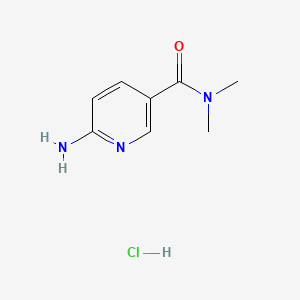![molecular formula C17H27N3O10 B13471865 Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)
Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(oxalic acid); tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings share a single atom. The presence of azetidine and diazaspiroheptane moieties makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the cyclization of appropriate precursors under basic conditions, followed by protection and deprotection steps to introduce the tert-butyl ester group . The reaction conditions typically involve the use of organic solvents like ethanol and reagents such as p-toluenesulfonamide and oxalic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes is crucial. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can lead to the formation of oxo derivatives, while reduction can yield reduced spirocyclic compounds .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The azetidine and diazaspiroheptane moieties can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A related compound with similar structural features but different functional groups.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
The uniqueness of bis(oxalic acid); tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate lies in its combination of azetidine and diazaspiroheptane moieties, which provide a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H27N3O10 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H23N3O2.2C2H2O4/c1-12(2,3)18-11(17)16-8-13(9-16)6-15(7-13)10-4-14-5-10;2*3-1(4)2(5)6/h10,14H,4-9H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
XSHWJGWJCKFBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)




![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)


